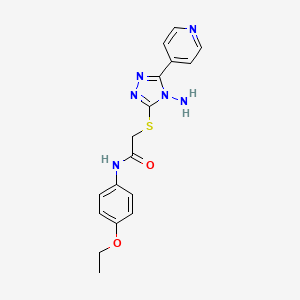

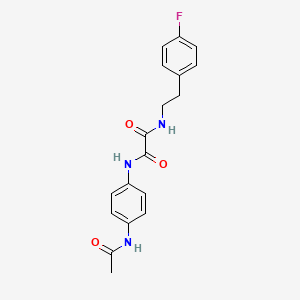

![molecular formula C21H18N4 B2801834 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine CAS No. 865658-64-6](/img/structure/B2801834.png)

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine” is a complex organic molecule. It’s likely to be involved in various biological and chemical processes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compounds of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared via the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been used in the synthesis of a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides . These synthesized molecules exhibited appreciable antibacterial activity .

Antitubercular Activity

In addition to their antibacterial properties, some of these synthesized compounds also showed strong antitubercular properties .

Inhibition of Enoyl ACP Reductase

The synthesized molecules underwent testing for in vitro inhibition of enoyl ACP reductase . Enoyl ACP reductase is an essential enzyme in the fatty acid synthesis pathway of bacteria, and its inhibition can lead to effective antibacterial treatments.

Inhibition of DHFR Enzymes

The synthesized molecules also underwent testing for in vitro inhibition of dihydrofolate reductase (DHFR) enzymes . DHFR is a critical enzyme in the folate pathway, and its inhibition can lead to the development of drugs against a variety of diseases, including cancer and bacterial infections.

Molecular Docking Studies

The synthesized compounds were subjected to molecular docking studies to determine their potential mode of action . These studies revealed binding interactions with both the DHFR and enoyl ACP reductase active sites .

Synthesis of 1,2,5-Oxadiazol-3-Amines

The compound has been used in the synthesis of 1,2,5-oxadiazol-3-amines . These amines are being intensively investigated as compounds with valuable pharmacological activity .

Antiproliferative Activity

1,2,5-Oxadiazoles containing a pyrrole group at position 3, such as the synthesized compound, are known to exhibit antiproliferative activity .

Monoclonal Antibody Production

There is a continuous demand to improve monoclonal antibody production for medication supply and medical cost reduction . This compound could potentially be used in the development of new methods for monoclonal antibody production.

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of both the Enoyl ACP Reductase and DHFR enzymes . This interaction inhibits the activity of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase disrupts the fatty acid synthesis pathway, affecting the production of key components of the bacterial cell membrane . Similarly, the inhibition of DHFR disrupts the folate metabolism pathway, affecting the synthesis of nucleotides required for DNA replication .

Result of Action

The compound’s action results in the inhibition of bacterial growth due to disruption of essential biochemical processes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and its interaction with its targets.

Propriétés

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYNNCURQSDYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2801751.png)

![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)

![4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2801756.png)

![3-(4-methylbenzyl)-2-((3-methylbenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2801759.png)

![N-[(Z)-amino(phenyl)methylidene]-N'-phenylthiourea](/img/structure/B2801761.png)

![Triethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,1,2-ethanetricarboxylate](/img/structure/B2801767.png)

![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)